Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride
CAS No.: 1346604-11-2
Cat. No.: VC0125996
Molecular Formula: C21H31NO2
Molecular Weight: 329.484
* For research use only. Not for human or veterinary use.
![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride - 1346604-11-2](/images/no_structure.jpg)
Specification
CAS No. | 1346604-11-2 |
---|---|
Molecular Formula | C21H31NO2 |
Molecular Weight | 329.484 |
IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-propanoyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |
Standard InChI | InChI=1S/C21H31NO2/c1-4-17(23)16-7-6-14-13-5-8-18-21(3,12-10-19(24)22-18)15(13)9-11-20(14,16)2/h10,12-16,18H,4-9,11H2,1-3H3,(H,22,24)/t13-,14-,15-,16+,18+,20-,21+/m0/s1 |
Standard InChI Key | YSLFTQVHOQDRAP-QCVZGKPXSA-N |
SMILES | CCC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C |
Introduction
Chemical Properties and Structure
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride represents a structural modification of the well-established 5α-reductase inhibitor finasteride. The compound features distinct chemical and physical properties that differentiate it from its parent molecule.
Basic Chemical Information
The fundamental chemical properties of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride are summarized in the following table:
Property | Information |
---|---|
CAS Number | 1346604-11-2 |
Molecular Formula | C21H31NO2 |
Molecular Weight | 329.484 g/mol |
IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-propanoyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |
InChIKey | YSLFTQVHOQDRAP-QCVZGKPXSA-N |
PubChem Compound ID | 71315615 |
This compound has been cataloged for research purposes with specific identifiers that enable standardized reference across scientific databases and literature.
Structural Characteristics
The structural framework of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride consists of a modified steroidal backbone incorporating an indeno[5,4-f]quinoline ring system. The compound exhibits several stereogenic centers that contribute to its three-dimensional conformation and potential biological activity. The structural formula is represented by the SMILES notation: CCC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C.
The key modification in this derivative involves the replacement of the tert-butylaminocarbonyl group found in finasteride with a propionyl group at position 17. This substitution results in a compound with fewer nitrogen atoms (one instead of two) and a different functional group profile compared to finasteride .
Physical Properties
While comprehensive physical property data for Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride remains limited in the available literature, analytical certificates indicate certain physical characteristics. The compound demonstrates an optical rotation of +54.7° when measured at a concentration of 0.5 in methanol . This specific rotation value provides information about the compound's chirality and can be utilized for identity confirmation and purity assessment in laboratory settings.
Comparison with Finasteride
Understanding the relationship between Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride and its parent compound provides valuable context for research applications and potential pharmacological differences.
Structural Differences
The following table highlights the key comparative features:
Feature | Finasteride | Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride |
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CAS Number | 98319-26-7 | 1346604-11-2 |
Molecular Formula | C23H36N2O2 | C21H31NO2 |
Molecular Weight | Approximately 372.5 g/mol | 329.484 g/mol |
Nitrogen Atoms | 2 | 1 |
Functional Group at Position 17 | tert-butylaminocarbonyl | Propionyl |
These structural modifications potentially alter the compound's physicochemical properties, including solubility, stability, and receptor-binding characteristics .
Research Applications
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride serves specific purposes in scientific research, particularly in areas related to steroid metabolism and drug development.
Analytical Standards
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride may serve as an analytical standard or reference material in laboratory settings. The availability of certificates of analysis for this compound suggests its use in analytical chemistry applications requiring certified reference materials . These applications might include:
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Method development for high-performance liquid chromatography (HPLC) or other analytical techniques
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Quality control procedures in pharmaceutical analysis
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Metabolite identification in drug metabolism studies
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Forensic analysis of steroid-related compounds
Analytical Methods
Several analytical approaches have been employed or are potentially applicable for the characterization and quantification of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride.
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